N-((9H-Fluoren-9-yl)methyl)ethanamine
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Overview
Description
N-((9H-Fluoren-9-yl)methyl)ethanamine is an organic compound that features a fluorenyl group attached to an ethanamine moiety. This compound is of interest due to its unique structural properties and its applications in various fields of scientific research, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-yl)methyl)ethanamine typically involves the reaction of 9H-fluoren-9-ylmethanol with ethanamine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((9H-Fluoren-9-yl)methyl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to more saturated forms.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Saturated fluorenyl derivatives.
Substitution: Various substituted ethanamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-((9H-Fluoren-9-yl)methyl)ethanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-((9H-Fluoren-9-yl)methyl)ethanamine exerts its effects is primarily through its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions, while the ethanamine moiety can form hydrogen bonds with various substrates. These interactions facilitate the compound’s incorporation into larger molecular assemblies and its participation in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-Fluorene, 9-methyl-
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
N-((9H-Fluoren-9-yl)methyl)ethanamine is unique due to its combination of a fluorenyl group and an ethanamine moiety, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups .
Properties
Molecular Formula |
C16H17N |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(9H-fluoren-9-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H17N/c1-2-17-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3 |
InChI Key |
UWMNKFZYSJSASP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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